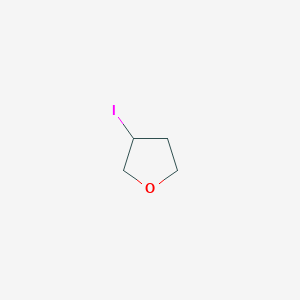

3-Iodotetrahydrofuran

Description

Properties

IUPAC Name |

3-iodooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQORJIKOPRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622798 | |

| Record name | 3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121138-01-0 | |

| Record name | Tetrahydro-3-iodofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121138-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodotetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodotetrahydrofuran: Chemical Properties and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodotetrahydrofuran, a halogenated derivative of the versatile solvent tetrahydrofuran, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, particularly the reactive carbon-iodine bond, render it an invaluable intermediate for the introduction of the tetrahydrofuran moiety into complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its diverse applications in synthetic chemistry, and detailed experimental protocols for its synthesis and key transformations.

Chemical and Physical Properties

This compound is a liquid at room temperature, typically appearing as a colorless to light yellow or dark brown substance.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇IO | [4] |

| Molecular Weight | 198.00 g/mol | [4][5] |

| Boiling Point | 187.0 ± 33.0 °C (predicted) | [1][2] |

| Density | 1.93 ± 0.1 g/cm³ (predicted) | [1][2] |

| Flash Point | 66.908 °C | [1] |

| Appearance | Colorless to light yellow/dark brown liquid | [1][2][3] |

| Storage Temperature | 2-8°C (protect from light) | [2][6] |

| Synonyms | 3-iodooxolane, Furan, tetrahydro-3-iodo-, (RS)-3-iodotetrahydrofuran | [1] |

Spectroscopic Data

Definitive spectroscopic data for this compound is crucial for its characterization. Although a dedicated public database spectrum is not available, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the tetrahydrofuran ring. The proton at the C-3 position, bonded to the same carbon as the iodine, would likely appear as a downfield multiplet due to the deshielding effect of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The carbon atom bonded to the iodine (C-3) would be significantly shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations typically observed around 2850-3000 cm⁻¹ and C-O-C stretching frequencies for the ether linkage.[8]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns of the tetrahydrofuran ring. The presence of iodine would be indicated by its isotopic pattern.

Synthesis of this compound: An Experimental Protocol

This compound can be synthesized from 3-hydroxytetrahydrofuran. The following protocol is a detailed methodology for this conversion.[7]

Materials and Reagents

-

3-Hydroxytetrahydrofuran

-

Dichloromethane (CH₂Cl₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

0.2 M Sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

Procedure

-

Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane.

-

Sequentially add triphenylphosphine (2.0 eq), imidazole (2.0 eq), and iodine (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain it overnight under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture and quench the reaction by adding a 0.2 M sodium thiosulfate solution.

-

Separate the organic layer. Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate to obtain a yellow solid.

-

Dissolve the solid in pentane and stir for 2 hours.

-

Filter to remove insoluble material and concentrate the filtrate to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Discovery

The presence of a reactive carbon-iodine bond makes this compound a versatile precursor in various synthetic transformations, particularly in the construction of pharmacologically active molecules.[9]

Role in the Synthesis of HIV Protease Inhibitors

The tetrahydrofuran (THF) moiety is a key structural component in several potent HIV protease inhibitors, such as Darunavir.[9] It acts as a P2 ligand, crucial for binding to the enzyme's active site. This compound serves as a critical building block for introducing this essential THF unit into the inhibitor's structure.

Caption: Role of this compound in drug discovery.

Utility in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards transition metal-catalyzed cross-coupling reactions, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.[9]

This compound is utilized in transition-metal-free, light-enabled Heck-type reactions with alkenes in water, offering a greener synthetic route.[7]

It is a valuable partner in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[9] The low C-I bond dissociation energy facilitates the initial oxidative addition step in the catalytic cycle.[9]

Caption: General mechanism of Pd-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined chemical properties and the reactivity of its carbon-iodine bond make it an indispensable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. 3-IODO-TETRAHYDRO-FURAN CAS 121138-01-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Furan, tetrahydro-3-iodo-, (3R)- CAS#: 873063-62-8 [m.chemicalbook.com]

- 3. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [m.chemicalbook.com]

- 4. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [amp.chemicalbook.com]

- 5. (R)-3-Iodotetrahydrofuran - CAS:873063-62-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [chemicalbook.com]

- 7. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. (R)-3-Iodo-tetrahydrofuran | 873063-62-8 | Benchchem [benchchem.com]

Spectroscopic Profile of 3-Iodotetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile heterocyclic building block, 3-iodotetrahydrofuran. The information presented herein is essential for the characterization and utilization of this compound in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H3 | ~4.4 - 4.6 | Multiplet | - |

| H2 (axial) | ~4.0 - 4.2 | Multiplet | - |

| H2 (equatorial) | ~3.8 - 4.0 | Multiplet | - |

| H5 (axial) | ~3.9 - 4.1 | Multiplet | - |

| H5 (equatorial) | ~3.7 - 3.9 | Multiplet | - |

| H4 (axial) | ~2.3 - 2.5 | Multiplet | - |

| H4 (equatorial) | ~2.1 - 2.3 | Multiplet | - |

Note: The chemical shifts for the tetrahydrofuran ring protons are generally observed between δ 3.8 and 4.2 ppm, while the proton adjacent to the iodine atom is expected to be further downfield.[1] Precise values, multiplicities, and coupling constants require experimental determination and can be influenced by the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| C3 | ~20 - 30 |

| C4 | ~30 - 40 |

| C2 | ~68 - 72 |

| C5 | ~68 - 72 |

Note: The carbon atom bearing the iodine (C3) is significantly shielded and appears at a characteristic upfield chemical shift. The other carbon atoms of the tetrahydrofuran ring resonate at typical values for cyclic ethers. The iodinated carbon is predicted to appear around 85 ppm due to the electronegativity of iodine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.

Table 3: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2980 - 2850 | Strong |

| C-O-C (stretch) | 1100 - 1050 | Strong |

| C-I (stretch) | 550 - 500 | Medium-Strong |

Note: The most characteristic absorption for this compound is the C-I stretching vibration, which is expected in the range of 500-550 cm⁻¹.[1] The strong C-O-C stretching band is indicative of the ether linkage within the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Putative Structure |

| [M]⁺ | 198 | Molecular Ion (C₄H₇IO) |

| [M-I]⁺ | 71 | Tetrahydrofuranyl cation |

| [C₂H₄I]⁺ | 155 | - |

| [C₂H₃O]⁺ | 43 | Acylium ion fragment |

Note: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 198. Common fragmentation pathways would likely involve the loss of the iodine atom to give a stable tetrahydrofuranyl cation at m/z 71.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum and reference it to the internal standard or the solvent peak.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl salt plates to form a thin film.

-

Solution: Dissolve the sample in a suitable transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell of known path length.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. Common methods for volatile compounds include direct injection into the ion source or via a gas chromatography (GC) inlet.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Caption: Workflow for Spectroscopic Identification.

References

Commercial Availability of 3-Iodotetrahydrofuran

An In-Depth Technical Guide to Commercial Suppliers and Synthesis of 3-Iodotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthesis of this compound, a key building block in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

A critical aspect of research and development is the reliable sourcing of starting materials and intermediates. The following table summarizes commercially available this compound from various suppliers. This data is intended to streamline the procurement process by providing a comparative overview of purity, and pricing where available.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name/CAS Number | Purity | Price (USD) |

| Career Henan Chemical Co. | 3-IODO-TETRAHYDRO-FURAN (121138-01-0) | 98% | $1.00 / KG |

| WUHAN FORTUNA CHEMICAL CO., LTD. | This compound (121138-01-0) | 95% min | - |

| BTC Nantong Pharmaceuticals Technology Co.,Ltd. | 3-IODO-TETRAHYDRO-FURAN (121138-01-0) | 95% | - |

| PharmaBlock Sciences (Nanjing), Inc. | This compound | - | - |

| NovoChemy Ltd. | This compound | - | - |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | This compound | - | - |

| Shanghai Sheepchem Co., Ltd. | This compound | - | - |

| TRC | This compound (I737015) | - | $155 / 500mg |

| Apolloscientific | This compound (OR52585) | - | $176 / 1g |

| Matrix Scientific | This compound >95% (068669) | >95% | $123 / 1g, $430 / 5g |

| SynQuest Laboratories | 3-Iodooxolane (2H10-H-02) | - | $150 / 1g |

| Lab-Chemicals.Com | (R)-3-Iodotetrahydrofuran (873063-62-8) | 95% | - |

| Benchchem | (R)-3-Iodo-tetrahydrofuran (B1393041) | - | - |

| Sunway Pharm Ltd | (R)-3-Iodotetrahydrofuran (CB08380) | - | - |

Disclaimer: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Strategic Supplier Selection

The process of selecting a chemical supplier is a multi-faceted decision that requires careful consideration of various factors beyond just price. For a critical reagent like this compound, ensuring quality, reliability, and appropriate documentation is paramount. The following diagram illustrates a logical workflow for a comprehensive supplier screening and selection process.

Caption: A logical workflow for the screening and selection of a commercial supplier for this compound.

Synthesis of this compound

For applications requiring custom synthesis or for cost-effectiveness at a larger scale, this compound can be prepared from commercially available 3-hydroxytetrahydrofuran. The following section details a common and effective experimental protocol for this transformation.

Reaction Scheme

The conversion of an alcohol to an alkyl iodide is a standard transformation in organic synthesis. A widely used method employs triphenylphosphine, iodine, and a mild base such as imidazole. This method, often referred to as the Appel reaction, proceeds under mild conditions and is generally high-yielding.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of alcohols.[1]

Materials:

-

3-Hydroxytetrahydrofuran

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of the Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution. The dark color of iodine should dissipate as the phosphonium iodide complex forms.

-

Addition of the Alcohol: To the cooled reaction mixture, add a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous dichloromethane dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes to afford pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound from 3-hydroxytetrahydrofuran.

This guide provides essential information for sourcing and synthesizing this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-iodotetrahydrofuran, a valuable intermediate in pharmaceutical synthesis. The document details its boiling point and density, outlines experimental protocols for their determination, and presents a typical synthesis workflow.

Core Physical Properties

This compound, in its racemic form ((RS)-3-iodotetrahydrofuran), is a liquid at standard conditions. Its key physical properties are summarized in the table below.

| Property | Value | CAS Number |

| Boiling Point | 187.021 °C at 760 mmHg[1] | 121138-01-0[1] |

| Density | 1.931 g/cm³[1] | 121138-01-0[1] |

For the specific enantiomer, (3R)-3-Iodotetrahydrofuran, the predicted boiling point is 187.0 ± 33.0 °C and the predicted density is 1.93 ± 0.1 g/cm³.[2][3][4][5]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele tube method, which requires a small amount of the sample.[6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated.[6]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or a simple graduated cylinder and an analytical balance.[7][8]

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle)

-

Sample of this compound

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.

-

The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

-

The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.[7]

-

The temperature at which the measurement is made should be recorded, as density is temperature-dependent. For higher accuracy, measurements should be repeated and the average value taken.[7]

Synthesis Workflow

This compound is commonly synthesized from its precursor, 3-hydroxytetrahydrofuran. The following diagram illustrates a typical laboratory-scale synthesis.

References

- 1. 3-IODO-TETRAHYDRO-FURAN CAS 121138-01-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Furan, tetrahydro-3-iodo-, (3R)- CAS#: 873063-62-8 [m.chemicalbook.com]

- 3. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [m.chemicalbook.com]

- 4. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [amp.chemicalbook.com]

- 5. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

Stereochemistry of 3-Iodotetrahydrofuran: A Technical Guide for Researchers

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules with specific biological functions. The introduction of a substituent at the 3-position of the THF ring creates a chiral center, leading to the existence of enantiomers with potentially distinct pharmacological profiles. This technical guide provides an in-depth exploration of the stereochemistry of 3-iodotetrahydrofuran, a key intermediate in the synthesis of various bioactive molecules. We will delve into the synthesis of its enantiomers, their characterization, and the broader context of their application in drug discovery and development.

Stereoisomers of this compound

This compound possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-3-iodotetrahydrofuran and (S)-3-iodotetrahydrofuran. These stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as boiling point and density. However, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as biological receptors and enzymes.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. The priority of the substituents on the chiral carbon is determined by their atomic number. For this compound, the iodine atom has the highest priority, followed by the oxygen atom of the ring, then the C2 carbon, and finally the hydrogen atom.

Enantioselective Synthesis

The preparation of enantiomerically pure or enriched this compound is crucial for the development of stereochemically defined pharmaceuticals. The most common strategy involves the stereospecific conversion of a chiral precursor, typically the corresponding enantiomer of 3-hydroxytetrahydrofuran.

Synthesis of Chiral 3-Hydroxytetrahydrofuran Precursors

The enantiomers of 3-hydroxytetrahydrofuran are valuable chiral building blocks that can be synthesized from readily available chiral pool starting materials.

-

(S)-3-Hydroxytetrahydrofuran: A common route to (S)-3-hydroxytetrahydrofuran starts from L-malic acid. The synthesis involves the reduction of the carboxylic acid moieties to alcohols, followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring.

-

(R)-3-Hydroxytetrahydrofuran: Similarly, (R)-3-hydroxytetrahydrofuran can be prepared from D-malic acid or through alternative routes, for instance, from (R)-1,2,4-butanetriol.[1]

Conversion of 3-Hydroxytetrahydrofuran to this compound

The conversion of the hydroxyl group to an iodide is a standard organic transformation. A common method for this conversion is the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds with inversion of stereochemistry at the chiral center. Therefore, to synthesize (R)-3-iodotetrahydrofuran, one would start with (S)-3-hydroxytetrahydrofuran, and vice versa.

Experimental Protocols

General Protocol for the Synthesis of (R)-3-Iodotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran:

-

Reaction Setup: To a solution of (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and imidazole.

-

Addition of Iodine: Cool the reaction mixture in an ice bath and slowly add a solution of iodine in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The same procedure would be followed for the synthesis of (S)-3-iodotetrahydrofuran starting from (R)-3-hydroxytetrahydrofuran.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of the enantiomers of this compound. These values are illustrative and should be confirmed experimentally.

Table 1: Synthesis of this compound Enantiomers

| Starting Material | Product | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| (S)-3-Hydroxytetrahydrofuran | (R)-3-Iodotetrahydrofuran | PPh₃, I₂, Imidazole | CH₂Cl₂ | >90 | >99 |

| (R)-3-Hydroxytetrahydrofuran | (S)-3-Iodotetrahydrofuran | PPh₃, I₂, Imidazole | CH₂Cl₂ | >90 | >99 |

Table 2: Physicochemical Properties of this compound Enantiomers

| Property | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran |

| Molecular Formula | C₄H₇IO | C₄H₇IO |

| Molecular Weight | 198.00 g/mol | 198.00 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | Not reported | Not reported |

| Specific Rotation ([α]D) | Positive (+) | Negative (-) |

Mandatory Visualizations

Stereochemical Relationship

The following diagram illustrates the stereochemical relationship between the enantiomers of this compound.

Caption: Enantiomers are non-superimposable mirror images.

Synthetic Workflow

This diagram outlines the general workflow for the enantioselective synthesis of this compound.

Caption: Stereospecific conversion of chiral precursors.

Role in Drug Discovery and Development

While specific biological targets for the individual enantiomers of this compound are not well-documented in publicly available literature, the tetrahydrofuran ring system is a key component in numerous approved drugs. For instance, the bis-tetrahydrofuran moiety is a crucial P2-ligand in several HIV protease inhibitors, where it forms critical hydrogen bonds with the enzyme's active site.[2] The stereochemistry of the substituents on the THF ring is often critical for potent biological activity.

This compound serves as a versatile synthetic intermediate. The iodine atom can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups at the C3 position with inversion of stereochemistry. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. By synthesizing and evaluating a series of 3-substituted tetrahydrofuran analogs, medicinal chemists can probe the steric and electronic requirements of a biological target and optimize the pharmacological properties of a lead compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the THF motif in neurologically active compounds, one could hypothesize that 3-substituted tetrahydrofurans might interact with targets in the central nervous system. The following diagram illustrates a generic signaling pathway where such a compound might act as a receptor antagonist.

Caption: Potential mechanism of action for a THF-based drug.

The enantiomers of this compound are valuable chiral building blocks in organic synthesis and medicinal chemistry. Their preparation in high enantiomeric purity, typically from the corresponding chiral 3-hydroxytetrahydrofuran precursors, allows for the stereocontrolled synthesis of more complex molecules. While specific biological activities for these particular enantiomers are not widely reported, their utility as synthetic intermediates in the exploration of structure-activity relationships is clear. The continued development of efficient and scalable methods for the synthesis of chiral 3-substituted tetrahydrofurans will undoubtedly contribute to the discovery of new and improved therapeutic agents.

References

3-Iodotetrahydrofuran: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a privileged scaffold in drug design. Among the various functionalized THF derivatives, 3-iodotetrahydrofuran has emerged as a particularly versatile and valuable building block for the synthesis of complex and medicinally relevant molecules. The iodine atom at the 3-position serves as a convenient handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[2] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, complete with detailed experimental protocols, tabulated data, and visualizations to aid in its practical application.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the iodocyclization of homoallylic alcohols, such as but-3-en-1-ol. This reaction proceeds via an electrophilic attack of an iodine species on the double bond, followed by intramolecular cyclization by the hydroxyl group.

Experimental Protocol: Iodocyclization of But-3-en-1-ol

A solution of but-3-en-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) is cooled to 0 °C. To this solution, a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) is added, followed by the portion-wise addition of iodine (I₂, 1.5 eq). The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Key Reactions of this compound in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 3-position, a common strategy in the development of bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of (R)-3-Iodotetrahydrofuran with 4-Methoxyphenylboronic Acid

To a reaction vessel are added (R)-3-iodotetrahydrofuran (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1), is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield (R)-3-(4-methoxyphenyl)tetrahydrofuran.

Nucleophilic Substitution

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of heteroatom-containing functional groups, most notably amines. This reaction is pivotal in the synthesis of many pharmaceutical building blocks.

Experimental Protocol: Nucleophilic Substitution of (R)-3-Iodotetrahydrofuran with Morpholine

(R)-3-Iodotetrahydrofuran (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. To this solution is added morpholine (2.0-3.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N). The reaction mixture is heated to a temperature between 60 °C and 100 °C and stirred until completion. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to afford 4-((R)-tetrahydrofuran-3-yl)morpholine.

Data Presentation

Physical Properties of this compound and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) |

| This compound | C₄H₇IO | 198.00 | 75-77 / 16 mmHg | 4.45 (m, 1H), 4.15-3.85 (m, 3H), 2.40-2.20 (m, 2H) |

| 3-Phenyltetrahydrofuran | C₁₀H₁₂O | 148.20 | 110-112 / 10 mmHg | 7.40-7.20 (m, 5H), 4.20-3.80 (m, 4H), 3.40 (m, 1H), 2.40-2.10 (m, 2H) |

| 3-Aminotetrahydrofuran | C₄H₉NO | 87.12 | 125.6 (predicted) | 3.90-3.60 (m, 3H), 3.40 (m, 1H), 1.90-1.70 (m, 2H), 1.60 (br s, 2H) |

Biological Activity of Molecules Synthesized Using Tetrahydrofuran Building Blocks

| Compound Class | Target | Example Structure | IC₅₀ / Kᵢ | Reference |

| HIV Protease Inhibitor | HIV-1 Protease | Darunavir | Kᵢ = 16 pM | [2] |

| Factor Xa Inhibitor | Factor Xa | Apixaban | Kᵢ = 0.08 nM | N/A |

| HIV Protease Inhibitor | HIV-1 Protease | Tipranavir | Kᵢ = 10 pM | N/A |

Mandatory Visualizations

Logical Workflow for the Utilization of this compound

Caption: Workflow for this compound in drug discovery.

Signaling Pathway: HIV Protease Inhibition

Caption: Inhibition of HIV replication by protease inhibitors.

Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-iodotetrahydrofuran. The tetrahydrofuran motif is a crucial scaffold in numerous pharmaceuticals and bioactive natural products. The functionalization of this ring system at the 3-position via cross-coupling reactions opens a versatile avenue for the synthesis of novel chemical entities with potential therapeutic applications.

This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. For each reaction, a general overview, a detailed experimental protocol adapted from analogous systems, and a summary of representative reaction conditions are provided.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 3-position, yielding 3-aryltetrahydrofurans and 3-vinyltetrahydrofurans, respectively.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Iodotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its unique conformational properties and ability to participate in hydrogen bonding make it a valuable component in the design of ligands that interact with biological targets such as enzymes and receptors. Specifically, substituted tetrahydrofurans at the 3-position are key intermediates in the synthesis of a wide range of therapeutics, including antiviral agents and antibiotics.

3-Iodotetrahydrofuran serves as a versatile precursor for the introduction of diverse functionalities at the C3 position through nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and iodide is an excellent leaving group, facilitating displacement by a wide range of nucleophiles. This reactivity is of significant interest in drug discovery for the generation of compound libraries to explore structure-activity relationships (SAR). These application notes provide an overview of common nucleophilic substitution reactions on this compound and detailed protocols for their execution.

Reaction Mechanism

Nucleophilic substitution at the C3 position of this compound typically proceeds via an SN2 mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center. For a chiral starting material, such as (R)-3-iodotetrahydrofuran, the product will have the opposite configuration, i.e., (S). The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

A less common alternative is the SN1 mechanism, which is a two-step process involving the formation of a carbocation intermediate. This pathway is generally not favored for secondary halides like this compound unless the reaction is performed in a polar, protic solvent with a weak nucleophile.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical nucleophilic substitution reactions on this compound with various nucleophiles, including representative reaction conditions and yields.

| Nucleophile Class | Nucleophile Example | Product | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Amines | Benzylamine | 3-(Benzylamino)tetrahydrofuran | DMF | K₂CO₃ | 80 | 12 | 75-85 |

| Aniline | 3-(Phenylamino)tetrahydrofuran | Dioxane | Cs₂CO₃ | 100 | 24 | 70-90 | |

| Azides | Sodium Azide (NaN₃) | 3-Azidotetrahydrofuran | DMF | - | 60 | 6 | >90 |

| Thiols | Thiophenol | 3-(Phenylthio)tetrahydrofuran | Acetonitrile | K₂CO₃ | RT | 4 | 85-95 |

| Alkoxides | Sodium Methoxide (NaOMe) | 3-Methoxytetrahydrofuran | Methanol | - | Reflux | 8 | 60-70 |

Experimental Protocols

Protocol 1: Synthesis of 3-Aminotetrahydrofuran Derivatives via Azide Substitution and Reduction

This two-step protocol is a common and effective method for the preparation of 3-aminotetrahydrofuran, a valuable building block in medicinal chemistry.

Step 1: Synthesis of 3-Azidotetrahydrofuran

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add this compound and DMF.

-

Add sodium azide in one portion.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 3-azidotetrahydrofuran, which can often be used in the next step without further purification.

-

Step 2: Reduction of 3-Azidotetrahydrofuran to 3-Aminotetrahydrofuran (Staudinger Reduction)

-

Materials:

-

3-Azidotetrahydrofuran (from Step 1) (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.1 eq)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the crude 3-azidotetrahydrofuran in THF in a round-bottom flask.

-

Add triphenylphosphine in portions at room temperature. Nitrogen gas will evolve.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add water to the reaction mixture and stir for an additional 12 hours to hydrolyze the intermediate aza-ylide.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (DCM).

-

The aqueous layer contains the desired 3-aminotetrahydrofuran, often as a salt if acidic conditions are used during workup. The triphenylphosphine oxide byproduct is soluble in the organic layer.

-

The amine can be isolated by basification of the aqueous layer followed by extraction, or used directly as an aqueous solution.

-

Protocol 2: Synthesis of 3-(Phenylthio)tetrahydrofuran

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and thiophenol in acetonitrile.

-

Add potassium carbonate to the mixture.

-

Stir the reaction vigorously at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield 3-(phenylthio)tetrahydrofuran.

-

Protocol 3: Synthesis of 3-(Benzylamino)tetrahydrofuran

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Combine this compound, benzylamine, and potassium carbonate in a round-bottom flask.

-

Add DMF and heat the mixture to 80 °C.

-

Stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-(benzylamino)tetrahydrofuran.

-

Visualizations

Caption: General workflow for nucleophilic substitution on this compound.

Caption: SN2 mechanism for the reaction of this compound.

Caption: Synthetic pathway from this compound to 3-aminotetrahydrofuran.

Application Notes and Protocols: Synthesis of a Key Pharmaceutical Intermediate using a Tetrahydrofuran Moiety

Introduction

The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its incorporation into a molecular structure can significantly influence physicochemical properties such as solubility and metabolic stability, making it a valuable building block in drug design. One key method for introducing a tetrahydrofuran moiety is through the formation of an ether linkage with a phenolic compound. This application note details the synthesis of a crucial pharmaceutical intermediate, 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile, a precursor for various therapeutic agents. While direct nucleophilic substitution on 3-iodotetrahydrofuran with a substituted aniline or phenol is a viable synthetic strategy, this note will focus on a high-yielding and stereospecific alternative: the Mitsunobu reaction. The principles and protocols outlined herein are broadly applicable to the synthesis of other tetrahydrofuranyl-ether linked pharmaceutical intermediates.

Core Application: Synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile

The synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile is a critical step in the preparation of several advanced pharmaceutical intermediates. This compound incorporates the chiral (S)-tetrahydrofuran-3-ol moiety, which can impart specific binding characteristics to the final active pharmaceutical ingredient (API). The ether linkage to the 4-cyanophenyl group provides a versatile handle for further synthetic transformations.

Reaction Scheme: Mitsunobu Reaction

The Mitsunobu reaction provides an efficient and stereospecific method for the synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile from (R)-tetrahydrofuran-3-ol and 4-hydroxybenzonitrile. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it an ideal choice for controlling the chirality of the final product.

Caption: Mitsunobu reaction for the synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Mitsunobu synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile.

| Parameter | Value | Reference |

| Reactants | ||

| (R)-Tetrahydrofuran-3-ol | 1.0 eq | [1][2] |

| 4-Hydroxybenzonitrile | 1.2 eq | [1][2] |

| Triphenylphosphine (PPh₃) | 1.5 eq | [1][3] |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 eq | [2][3] |

| Solvent | Tetrahydrofuran (THF) | [1][2][3] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [2][3] |

| Reaction Time | 12 - 16 hours | [3] |

| Yield | 85-95% | [4] |

Experimental Protocols

Protocol 1: Mitsunobu Synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile

This protocol details the step-by-step procedure for the synthesis of the target intermediate via the Mitsunobu reaction.

Materials:

-

(R)-Tetrahydrofuran-3-ol

-

4-Hydroxybenzonitrile

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzonitrile (1.2 eq) and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Add (R)-tetrahydrofuran-3-ol (1.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile as a pure product.

Alternative Protocol: SN2 Reaction with this compound

While the Mitsunobu reaction is preferred for its stereospecificity, the target compound can also be synthesized via a direct SN2 reaction using this compound. This method may be advantageous in certain contexts, though it may require optimization to control side reactions and may not be stereospecific without a chiral starting material.

Materials:

-

This compound

-

4-Hydroxybenzonitrile

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).[3]

-

Add anhydrous acetonitrile or DMF as the solvent.

-

Add this compound (1.1 eq) to the suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired product.

Logical Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the synthesis and purification of the target pharmaceutical intermediate.

Caption: Workflow for the synthesis of the pharmaceutical intermediate.

Conclusion

This application note provides a detailed protocol for the synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile, a key intermediate in the pharmaceutical industry. The featured Mitsunobu reaction offers a reliable and stereospecific route with high yields. The alternative SN2 protocol is also presented as a viable, albeit potentially less specific, synthetic strategy. These methods highlight the importance of the tetrahydrofuran moiety in modern drug development and provide researchers with practical guidance for its incorporation into complex molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydrofuran Derivatives from Gamma-Hydroxy Alkenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted tetrahydrofuran (THF) derivatives from gamma-hydroxy alkenes. The tetrahydrofuran motif is a crucial structural component in a vast array of biologically active natural products and pharmaceuticals. The methodologies outlined herein offer robust and stereocontrolled routes to access these valuable heterocyclic compounds.

Introduction

The stereoselective synthesis of substituted tetrahydrofurans is a topic of significant interest in organic chemistry and drug development. Gamma-hydroxy alkenes are versatile starting materials for the construction of the THF ring, allowing for the formation of multiple stereocenters in a controlled manner. This document details three principal strategies for this transformation: Palladium-Catalyzed Hydroalkoxylation/Arylation, Halocyclization, and a sequential Epoxidation-Intramolecular Cyclization. Each section includes a general overview, a detailed experimental protocol for a representative reaction, and a summary of quantitative data to facilitate comparison and application.

Palladium-Catalyzed Stereoselective Cyclization

This method, pioneered by Wolfe and Rossi, is a powerful tool for the synthesis of substituted tetrahydrofurans through the reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[1] A key advantage of this approach is the simultaneous formation of a C-C and a C-O bond, with the potential to generate up to two new stereocenters with high diastereoselectivity, typically favoring the trans isomer.[1][2]

The reaction is believed to proceed via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[1] This methodology is effective for preparing a variety of 2,5-, 2,4-, and 2,3-disubstituted tetrahydrofurans, as well as spirocyclic and fused bicyclic systems.[2] A broad range of functional groups, such as nitriles, acetals, esters, and silyl ethers, are well-tolerated under the reaction conditions.[2]

Experimental Protocol: Palladium-Catalyzed Synthesis of trans-2-methyl-5-(naphthalen-2-yl)tetrahydrofuran

This protocol is adapted from the work of Wolfe and Rossi, J. Am. Chem. Soc.2004 , 126, 1620-1621.[1]

Materials:

-

(E)-hex-4-en-2-ol (1.0 equiv)

-

2-bromonaphthalene (2.0 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol %)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (DPEphos) (2 mol %)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

In a glovebox, a Schlenk flask is charged with Pd₂(dba)₃ (0.01 equiv), DPEphos (0.02 equiv), and NaOtBu (2.0 equiv).

-

The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

-

Anhydrous THF is added, and the mixture is stirred at room temperature for 5 minutes.

-

(E)-hex-4-en-2-ol (1.0 equiv) and 2-bromonaphthalene (2.0 equiv) are added sequentially via syringe.

-

The reaction mixture is heated to 65 °C and stirred for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired trans-2-methyl-5-(naphthalen-2-yl)tetrahydrofuran.

Data Presentation: Palladium-Catalyzed Cyclizations

| Entry | γ-Hydroxy Alkene Substrate | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 4-penten-1-ol | 2-bromonaphthalene | 85 | >20:1 (trans:cis) |

| 2 | (E)-hex-4-en-2-ol | 2-bromonaphthalene | 81 | >20:1 (trans:cis) |

| 3 | 1-phenylpent-4-en-1-ol | 2-bromotoluene | 75 | >20:1 (trans:cis) |

| 4 | 2-methylpent-4-en-2-ol | 4-bromo-N,N-dimethylaniline | 78 | >20:1 (trans:cis) |

| 5 | hex-5-en-2-ol | 1-bromonaphthalene | 68 | 18:1 (trans:cis) |

Data compiled from Wolfe, J. P.; Rossi, M. A. J. Am. Chem. Soc. 2004, 126, 1620-1621 and related publications.[1]

Stereoselective Halocyclization

Halocyclization, particularly iodocyclization, is a classic and effective method for the synthesis of tetrahydrofurans from γ-hydroxy alkenes. The reaction proceeds via an electrophilic addition of a halogen to the double bond, followed by intramolecular nucleophilic attack by the hydroxyl group. The stereochemistry of the resulting tetrahydrofuran is often controlled by the geometry of the starting alkene and the reaction conditions, typically leading to a trans relationship between the newly formed C-O bond and the adjacent C-halogen bond. Enantioselective variants have been developed using chiral catalysts.

Experimental Protocol: Diastereoselective Iodocyclization of 4-penten-1-ol

This protocol is a representative procedure based on established methods for iodoetherification.

Materials:

-

4-penten-1-ol (1.0 equiv)

-

Iodine (I₂) (1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium thiosulfate solution (10%)

Procedure:

-

To a solution of 4-penten-1-ol (1.0 equiv) in dichloromethane at 0 °C is added sodium bicarbonate (2.0 equiv).

-

A solution of iodine (1.2 equiv) in dichloromethane is added dropwise to the stirred mixture.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of 10% aqueous sodium thiosulfate solution until the iodine color disappears.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 2-(iodomethyl)tetrahydrofuran.

Data Presentation: Halocyclization Reactions

| Entry | Substrate | Halogen Source | Base/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 4-penten-1-ol | I₂ | NaHCO₃ | 95 | - | - |

| 2 | (Z)-hex-4-en-1-ol | I₂ | NaHCO₃ | 88 | 95:5 (cis:trans) | - |

| 3 | (E)-hex-4-en-1-ol | I₂ | NaHCO₃ | 92 | >98:2 (trans:cis) | - |

| 4 | 1-phenylpent-4-en-1-ol | I₂ | K₂CO₃ | 85 | 90:10 | - |

| 5 | cis-alkene | I₂ | (R,R)-t-Bu-salen-Co(II)/NCS | 85 | - | 90 |

Data compiled from various sources on halocyclization reactions.[2]

Epoxidation and Intramolecular Cyclization

A two-step approach involving the stereoselective epoxidation of the gamma-hydroxy alkene followed by an intramolecular cyclization offers a versatile route to substituted tetrahydrofurans. The stereochemistry of the final product is dictated by both the epoxidation and the cyclization steps. Asymmetric epoxidation methods, such as the Sharpless Asymmetric Epoxidation, can be employed to generate enantioenriched epoxides, which can then be cyclized to form enantiomerically pure tetrahydrofuran derivatives. The cyclization is typically promoted by a base or an acid and proceeds via an intramolecular S_N2-type ring-opening of the epoxide.

Experimental Protocol: Synthesis of (2R,3R)-3-hydroxy-2-(hydroxymethyl)tetrahydrofuran

This protocol involves a Sharpless Asymmetric Epoxidation followed by a base-mediated cyclization.

Step 1: Sharpless Asymmetric Epoxidation

Materials:

-

(Z)-pent-2-ene-1,4-diol (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 equiv)

-

L-(+)-Diethyl tartrate (L-(+)-DET) (0.12 equiv)

-

tert-Butyl hydroperoxide (TBHP) in decane (2.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

3Å molecular sieves

Procedure:

-

A flame-dried flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves and anhydrous dichloromethane under an argon atmosphere.

-

The flask is cooled to -20 °C.

-

Titanium(IV) isopropoxide (0.1 equiv) and L-(+)-diethyl tartrate (0.12 equiv) are added sequentially, and the mixture is stirred for 30 minutes.

-

A solution of (Z)-pent-2-ene-1,4-diol (1.0 equiv) in dichloromethane is added.

-

tert-Butyl hydroperoxide (2.0 equiv) is added dropwise, and the reaction is stirred at -20 °C for 48 hours.

-

The reaction is quenched by the addition of water, and the mixture is stirred at room temperature for 1 hour.

-

The mixture is filtered through Celite®, and the filtrate is concentrated. The crude epoxy alcohol is used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

-

Crude epoxy alcohol from Step 1

-

Sodium hydride (NaH) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

The crude epoxy alcohol is dissolved in anhydrous THF and cooled to 0 °C.

-

Sodium hydride (1.1 equiv) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the desired tetrahydrofuran derivative.

Data Presentation: Epoxidation-Cyclization Sequences

| Entry | Alkene | Epoxidation Conditions | Cyclization Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | (Z)-hex-4-en-1-ol | m-CPBA | NaH, THF | 85 (2 steps) | >95:5 (cis) | - |

| 2 | (E)-hex-4-en-1-ol | m-CPBA | NaH, THF | 82 (2 steps) | >95:5 (trans) | - |

| 3 | (Z)-pent-2-ene-1,4-diol | Ti(OiPr)₄, (+)-DET, TBHP | NaH, THF | 75 (2 steps) | >98:2 | >95 |

| 4 | 4-penten-1-ol | VO(acac)₂, TBHP | Ti(OiPr)₄ | 78 (one pot) | - | - |

Data compiled from various sources on epoxidation and subsequent cyclization reactions.

References

Application Notes and Protocols for the Synthesis of 3-Iodotetrahydrofuran Derivatives via Iodocyclization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-iodotetrahydrofuran derivatives through the iodocyclization of homoallylic alcohols. This method offers a reliable and stereoselective route to this important class of heterocyclic compounds, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

Iodocyclization of homoallylic alcohols is a powerful and frequently employed strategy for the construction of substituted tetrahydrofuran rings. The reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group. This process, typically a 5-endo-trig cyclization, is generally favored and can be highly stereoselective, making it a valuable tool for the synthesis of complex molecules.[1] The resulting this compound products can be further functionalized, for instance, through substitution reactions of the iodo group.

Key Reaction Parameters

Several factors influence the outcome of the iodocyclization reaction, including the choice of iodine source, solvent, and base. Common iodine sources include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HI generated during the reaction. Anhydrous solvents like acetonitrile are frequently used to ensure high efficiency and stereoselectivity.[1]

Experimental Protocols

General Protocol for Iodocyclization using Iodine and Sodium Bicarbonate

This protocol is adapted from studies demonstrating the high efficiency and stereoselectivity of the 5-endo-trig iodocyclization of homoallylic alcohols.[1]

Materials:

-

Homoallylic alcohol

-

Molecular iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of the homoallylic alcohol (1.0 equiv) in anhydrous acetonitrile, add sodium bicarbonate (2.0-3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of molecular iodine (1.5-2.0 equiv) in anhydrous acetonitrile dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.

Quantitative Data

The following table summarizes the results from the iodocyclization of various homoallylic alcohols using a system of I₂ and a hypervalent iodine reagent, [hydroxy(tosyloxy)iodo]benzene (HTIB), which also effectively promotes the formation of 3-iodotetrahydrofurans.

| Entry | Substrate (Homoallylic Alcohol) | Product (this compound) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 1-phenyl-4-penten-1-ol | 3-iodo-2-phenyltetrahydrofuran | 85 | 1:1 |

| 2 | 1-cyclohexyl-4-penten-1-ol | 2-cyclohexyl-3-iodotetrahydrofuran | 78 | 1:1 |

| 3 | 5-phenyl-1-penten-3-ol | 4-iodo-2-(phenylethyl)tetrahydrofuran | 82 | 1:1 |

| 4 | 1,1-diphenyl-4-penten-1-ol | 3-iodo-2,2-diphenyltetrahydrofuran | 90 | - |

| 5 | (E)-1-phenyl-1-hexen-4-ol | 3-iodo-5-methyl-2-phenyltetrahydrofuran | 75 | >95:5 |

Reaction Mechanism and Workflow

The generally accepted mechanism for the iodocyclization of homoallylic alcohols involves the formation of a cyclic iodonium ion intermediate. The hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to form the tetrahydrofuran ring. The 5-endo-trig cyclization pathway is typically favored.

References

Application Notes & Protocols: Transition-Metal-Free Heck-Type Vinylation of 3-Iodotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of carbon-carbon bond formation methodologies that circumvent the use of transition metals is a significant goal in modern organic synthesis, aligning with the principles of green chemistry. The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, traditionally relying on palladium catalysis. However, recent advancements have explored transition-metal-free alternatives, often leveraging photochemical or radical-mediated pathways. This document outlines a proposed application of 3-iodotetrahydrofuran as a precursor for the synthesis of 3-vinyltetrahydrofuran derivatives via a transition-metal-free, light-mediated Heck-type reaction.

Substituted tetrahydrofurans are prevalent structural motifs in numerous natural products and pharmaceuticals. The ability to introduce a vinyl group at the 3-position of the tetrahydrofuran ring opens avenues for further functionalization, making 3-vinyltetrahydrofuran a valuable building block in drug discovery and development. While direct literature on the transition-metal-free Heck-type reaction of this compound is emerging, this protocol is based on established methodologies for the light-induced coupling of non-activated alkyl iodides with alkenes.[1][2] The proposed reaction likely proceeds through a radical-mediated atom transfer radical addition (ATRA) mechanism, initiated by photo-homolysis of the C-I bond.

Proposed Reaction Pathway

The proposed transition-metal-free Heck-type reaction between this compound and a generic alkene (e.g., styrene) is depicted below. The reaction is initiated by UV irradiation, which induces the homolytic cleavage of the carbon-iodine bond in this compound, generating a tetrahydrofuranyl radical. This radical then adds to the alkene, forming a new radical intermediate. Subsequent iodine atom transfer and dehydroiodination, facilitated by a base, yields the desired 3-vinyltetrahydrofuran product and regenerates the iodine source for potential propagation.

Figure 1: Proposed mechanism for the light-induced, transition-metal-free Heck-type reaction.

Quantitative Data Summary

The following table summarizes hypothetical reaction outcomes based on analogous transition-metal-free Heck-type reactions of secondary alkyl iodides.[1] These values are intended as a guide for optimization studies.

| Entry | Alkene Partner | Base | Solvent | Yield (%) |

| 1 | Styrene | K₂CO₃ | H₂O/Acetonitrile (1:1) | 65 |

| 2 | 4-Methylstyrene | K₂CO₃ | H₂O/Acetonitrile (1:1) | 68 |

| 3 | 4-Chlorostyrene | NaHCO₃ | H₂O/Acetonitrile (1:1) | 55 |

| 4 | Methyl Acrylate | K₂CO₃ | H₂O/DMF (1:1) | 45 |

| 5 | Cyclohexene | Cs₂CO₃ | H₂O/Acetonitrile (1:1) | 30 |

Experimental Protocols

General Considerations:

-